N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol is a chemical compound with a complex structure that combines an amine group with a phenolic group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals .
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules . These interactions allow the compound to exert its antimicrobial and antidiabetic effects, making it a valuable compound for medical research .
Vergleich Mit ähnlichen Verbindungen
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol can be compared with other similar compounds, such as:
N,N-diethylethanamine,phenol: This compound has a similar structure but lacks the additional phenolic group, making it less versatile in certain chemical reactions.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amine group but different substituents on the aromatic ring, leading to different chemical and biological properties.
The unique combination of the amine and phenolic groups in this compound makes it a versatile and valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
143761-82-4 |
---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2.C6H15N/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-4-7(5-2)6-3/h1-8,14-15H,9H2;4-6H2,1-3H3 |
InChI-Schlüssel |
RBAFSJVQPGDAKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.